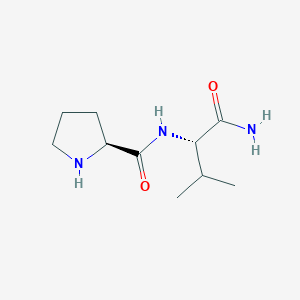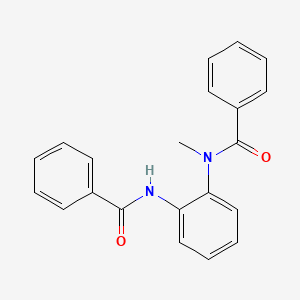
N-(2-Benzamidophenyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzamidophenyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzamidophenyl)-N-methylbenzamide typically involves the reaction of 2-aminobenzamide with N-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-Benzamidophenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Benzamidophenyl)-N-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties. Studies have shown its efficacy against certain cancer cell lines and microbial strains.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. It is also studied for its potential use in drug development and formulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features make it a valuable component in material science research.
Mechanism of Action
The mechanism of action of N-(2-Benzamidophenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signaling pathways and influencing cellular processes.
Comparison with Similar Compounds
N-(2-Benzamidophenyl)-N-methylbenzamide: Unique due to its specific substitution pattern and structural features.
Benzimidazole Derivatives: Known for their antiproliferative and antimicrobial activities. They share some structural similarities but differ in their specific functional groups and biological activities.
Thiophene Derivatives: Exhibiting various pharmacological properties, including anticancer and anti-inflammatory effects. They have a different core structure but may share some functional similarities.
Uniqueness: this compound stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties
Properties
CAS No. |
38182-45-5 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-[benzoyl(methyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-23(21(25)17-12-6-3-7-13-17)19-15-9-8-14-18(19)22-20(24)16-10-4-2-5-11-16/h2-15H,1H3,(H,22,24) |
InChI Key |
LUBMDZYBEUVDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



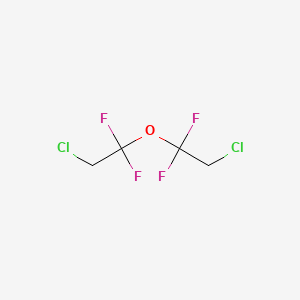
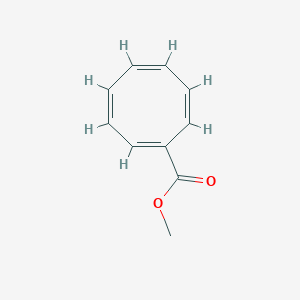
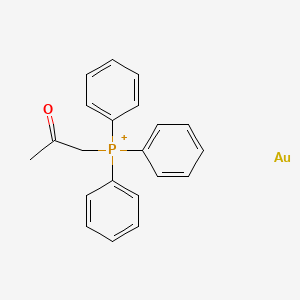





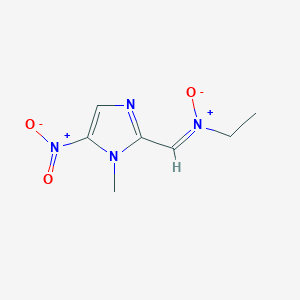
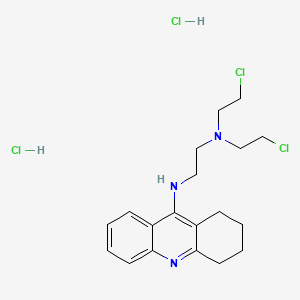
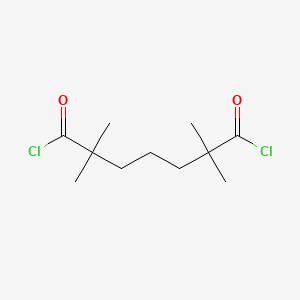
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
